(E)-N'-(4-(dimethylamino)-3-nitrobenzylidene)benzohydrazide
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Overview
Description
(E)-N’-(4-(dimethylamino)-3-nitrobenzylidene)benzohydrazide is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a dimethylamino group, a nitro group, and a benzylidene group attached to a benzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(4-(dimethylamino)-3-nitrobenzylidene)benzohydrazide typically involves the condensation reaction between 4-(dimethylamino)-3-nitrobenzaldehyde and benzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to reflux for several hours, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for (E)-N’-(4-(dimethylamino)-3-nitrobenzylidene)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-(4-(dimethylamino)-3-nitrobenzylidene)benzohydrazide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Substitution: Nucleophiles such as halides or other nucleophilic reagents.
Major Products Formed
Reduction: Formation of (E)-N’-(4-(dimethylamino)-3-aminobenzylidene)benzohydrazide.
Oxidation: Formation of various oxidation products depending on the conditions.
Substitution: Formation of substituted derivatives of the original compound.
Scientific Research Applications
(E)-N’-(4-(dimethylamino)-3-nitrobenzylidene)benzohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of (E)-N’-(4-(dimethylamino)-3-nitrobenzylidene)benzohydrazide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules. The dimethylamino group can participate in hydrogen bonding and other interactions with target proteins or enzymes, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
(E)-N’-(4-(dimethylamino)-3-nitrobenzylidene)benzohydrazide: Characterized by the presence of both dimethylamino and nitro groups.
(E)-N’-(4-(dimethylamino)-benzylidene)benzohydrazide: Lacks the nitro group, which affects its reactivity and applications.
(E)-N’-(4-nitrobenzylidene)benzohydrazide: Lacks the dimethylamino group, resulting in different chemical and biological properties.
Uniqueness
(E)-N’-(4-(dimethylamino)-3-nitrobenzylidene)benzohydrazide is unique due to the presence of both the dimethylamino and nitro groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[(E)-[4-(dimethylamino)-3-nitrophenyl]methylideneamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c1-19(2)14-9-8-12(10-15(14)20(22)23)11-17-18-16(21)13-6-4-3-5-7-13/h3-11H,1-2H3,(H,18,21)/b17-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPLRJKKNDRUAK-GZTJUZNOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C=NNC(=O)C2=CC=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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